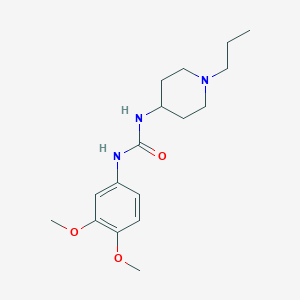![molecular formula C20H16N2OS B5872918 3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5872918.png)
3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a thieno[2,3-d]pyrimidine derivative that has a unique chemical structure, making it an interesting candidate for further research.
Aplicaciones Científicas De Investigación
3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been found to have potential applications in various fields of scientific research. In medicine, this compound has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In agriculture, this compound has been shown to have herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. In material science, this compound has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and photonics.
Mecanismo De Acción
The mechanism of action of 3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not yet fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. It has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that it may have anti-inflammatory effects. The herbicidal activity of this compound is thought to be due to its ability to inhibit photosynthesis in weed species.
Biochemical and Physiological Effects:
3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit photosynthesis in weed species. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its unique chemical structure, which makes it an interesting candidate for further research. Additionally, this compound has been found to exhibit various biological activities, making it a potential candidate for the development of new drugs and herbicides. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are many future directions for research on 3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action in cancer cells and inflammatory diseases. Another direction is to explore its potential applications in material science, such as the development of new materials with optoelectronic and photonic properties. Additionally, further research is needed to explore the potential herbicidal activity of this compound and its potential use in the development of new herbicides.
Métodos De Síntesis
The synthesis of 3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be achieved through a multistep reaction involving the condensation of 4-methylbenzaldehyde with thiourea followed by cyclization with phenylacetyl chloride. The final product can be obtained through recrystallization from ethanol. This method has been reported to yield high purity and good yields of the compound.
Propiedades
IUPAC Name |
3-[(4-methylphenyl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-7-9-15(10-8-14)12-22-13-21-19-17(20(22)23)11-18(24-19)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDUQDIVNDRKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5872835.png)
![3-(2-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5872841.png)

![1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B5872853.png)


![4-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5872870.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5872876.png)
![N-(4-butylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5872902.png)
![N-(4-fluoro-2-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5872910.png)
![N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5872929.png)
![N-(2-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5872940.png)
